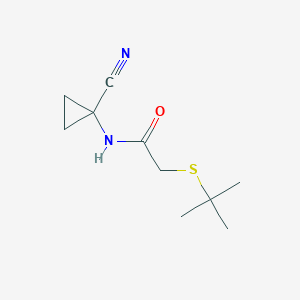

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide

Description

Properties

IUPAC Name |

2-tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-9(2,3)14-6-8(13)12-10(7-11)4-5-10/h4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZIZDKRHACDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(=O)NC1(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide typically involves the reaction of tert-butylthiol with a suitable acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred under a nitrogen atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanocyclopropyl group can be reduced to form corresponding amines.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets. The tert-butylsulfanyl group may interact with thiol-containing enzymes, while the cyanocyclopropyl group can bind to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized below:

Key Observations:

- Tert-butylsulfanyl vs. Benzothiazole (): The benzothiazole-containing analogs prioritize aromatic and electron-withdrawing groups (e.g., trifluoromethyl, methoxy) for target binding in pharmaceuticals, whereas the tert-butylsulfanyl group in the target compound may enhance metabolic stability or modulate steric interactions .

- Amino vs. Tert-butylsulfanyl (): The amino group in 2-amino-N-(1-cyanocyclopropyl)acetamide hydrochloride increases polarity and solubility (via salt formation) but may reduce membrane permeability compared to the lipophilic tert-butylsulfanyl group.

- Agrochemical Comparison (): Acetochlor’s chloro and ethoxymethyl groups are critical for herbicidal activity, while the target compound’s cyanocyclopropyl and tert-butylsulfanyl groups may alter environmental persistence or mode of action .

Physicochemical Properties

- Solubility: The hydrochloride salt in ’s compound likely exhibits higher aqueous solubility than the neutral tert-butylsulfanyl analog. Acetochlor’s lipophilic structure () aligns with its use in soil-applied herbicides, suggesting the target compound’s solubility profile may depend on substituent balance .

Reactivity and Stability

- The tert-butylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, unlike the stable trifluoromethyl groups in compounds. The nitrile in the cyanocyclopropyl group could participate in cycloaddition or hydrolysis reactions, similar to nitrile-containing agrochemicals .

- ’s discontinued amino analog may have faced stability issues (e.g., hydrolysis of the nitrile or amide bond), underscoring the importance of substituent selection for shelf life .

Biological Activity

Overview of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide

2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide is a synthetic compound that belongs to the class of thioacetamides. Its structure includes a tert-butyl group, a sulfanyl group, and a cyanocyclopropyl moiety, which contribute to its potential biological activities. This compound has been investigated for various pharmacological properties, including insecticidal and antimicrobial activities.

1. Antimicrobial Properties

Research indicates that thioacetamides, including derivatives like 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular functions.

2. Insecticidal Activity

This compound has shown promise in agricultural applications as an insecticide. Its structural features allow it to interact with specific biological pathways in pests, leading to increased mortality rates. Studies have demonstrated that thioacetamide derivatives can be effective against a range of agricultural pests, suggesting their utility in pest management strategies.

The exact mechanism through which 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide exerts its effects is still under investigation. However, it is believed that the sulfanyl group plays a crucial role in binding to target enzymes or receptors within organisms, leading to inhibition of essential biological processes.

Case Studies

- Insecticidal Efficacy : In controlled studies, formulations containing this compound were tested against common agricultural pests. Results indicated significant reductions in pest populations compared to untreated controls.

- Antimicrobial Testing : Laboratory assays demonstrated that 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Target Organisms/Pathogens |

|---|---|---|

| Antimicrobial | Moderate | Various bacteria and fungi |

| Insecticidal | High | Common agricultural pests |

| Mechanism of Action | Enzyme inhibition | Specific enzymes/receptors involved |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions with minimal experimental runs. For example, factorial designs can isolate critical variables affecting yield, while response surface methodology refines interactions between parameters . Computational pre-screening (e.g., quantum chemical calculations) can prioritize experimental conditions, as demonstrated in ICReDD’s reaction path search workflows .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the tert-butylsulfanyl group and cyclopropane ring geometry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula via exact mass matching .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity at each synthesis stage .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile, amide) through characteristic absorption bands .

Q. What safety protocols must be followed when handling 2-Tert-butylsulfanyl-N-(1-cyanocyclopropyl)acetamide in laboratory settings?

- Methodological Answer :

- Adhere to institutional Chemical Hygiene Plans , including fume hood use, PPE (gloves, lab coat, goggles), and spill containment procedures.

- Complete a 100%-score safety exam (e.g., multiple-choice quizzes on hazard communication and emergency protocols) before initiating experiments .

- Store the compound in a desiccator, away from oxidizing agents, due to potential reactivity of the sulfanyl and nitrile groups.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different cell lines or assay conditions?

- Methodological Answer :

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts.

- Variable Standardization : Control cell passage number, media composition, and incubation time to minimize experimental variability .

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects or pathway crosstalk that may explain discrepancies.

Q. What computational modeling approaches are suitable for predicting reaction mechanisms or intermediate stability during synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., cyclopropane ring formation or sulfur alkylation) .

- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics and intermediate stability.

- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts or solvents, integrating experimental feedback loops for iterative refinement .

Q. How do the tert-butylsulfanyl and cyanocyclopropyl substituents influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity Analysis : Measure logP values to assess how the tert-butyl group enhances membrane permeability.

- Steric Effects : Use X-ray crystallography or molecular docking to evaluate how the bulky tert-butylsulfanyl moiety affects target binding .

- Electron-Withdrawing Effects : The nitrile group may modulate electron density at the acetamide core, altering reactivity in nucleophilic or electrophilic environments. Computational electrostatic potential maps can visualize these effects .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.